molecular formula C9H15N3O B13313845 2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine

2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine

Cat. No.: B13313845
M. Wt: 181.23 g/mol
InChI Key: MZRBKNLQKRVMOW-UHFFFAOYSA-N
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Description

2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine is a chemical compound with the molecular formula C₉H₁₅N₃O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine typically involves the reaction of 5-amino-2-chloropyrimidine with 3-methyl-2-butanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Methylbutan-2-yl)oxy]pyrimidine: A closely related compound with similar structural features.

    5-Amino-2-chloropyrimidine: A precursor in the synthesis of 2-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine.

    3-Methyl-2-butanol: An alcohol used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-methylbutan-2-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C9H15N3O/c1-6(2)7(3)13-9-11-4-8(10)5-12-9/h4-7H,10H2,1-3H3

InChI Key

MZRBKNLQKRVMOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=NC=C(C=N1)N

Origin of Product

United States

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